molecular formula C10H10ClNO4 B13879366 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid

2-[N-(carboxymethyl)-2-chloroanilino]acetic acid

Cat. No.: B13879366
M. Wt: 243.64 g/mol
InChI Key: RFJCCLIHOOOFSS-UHFFFAOYSA-N
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Description

2-[N-(carboxymethyl)-2-chloroanilino]acetic acid is an organic compound that features a carboxymethyl group attached to a 2-chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid typically involves the reaction of 2-chloroaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chloroaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base to facilitate the deprotonation of the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[N-(carboxymethyl)-2-chloroanilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(carboxymethyl)-2-chloroanilino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the chloroaniline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nitrilotriacetic acid: Another aminopolycarboxylic acid with chelating properties.

    Pentetic acid: An expanded version of EDTA used similarly for chelation.

Uniqueness

2-[N-(carboxymethyl)-2-chloroanilino]acetic acid is unique due to its specific structural features, such as the presence of both a carboxymethyl group and a chloroaniline moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-[N-(carboxymethyl)-2-chloroanilino]acetic acid

InChI

InChI=1S/C10H10ClNO4/c11-7-3-1-2-4-8(7)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)

InChI Key

RFJCCLIHOOOFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)Cl

Origin of Product

United States

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